Cas no 1600303-12-5 (3-Pyridinecarboxaldehyde, 5-(1-methyl-1H-imidazol-2-yl)-)

3-Pyridinecarboxaldehyde, 5-(1-methyl-1H-imidazol-2-yl)-, is a heterocyclic aldehyde compound featuring a pyridine core substituted with a 1-methylimidazol-2-yl group at the 5-position. This structure imparts unique reactivity, making it valuable in organic synthesis, particularly in the preparation of pharmaceuticals and ligands for coordination chemistry. The presence of both pyridine and imidazole moieties enhances its potential as a versatile building block for constructing complex molecular architectures. Its aldehyde functionality allows for further derivatization via condensation or nucleophilic addition reactions. The compound’s stability and well-defined reactivity profile make it suitable for applications in medicinal chemistry and material science.
3-Pyridinecarboxaldehyde, 5-(1-methyl-1H-imidazol-2-yl)- structure
1600303-12-5 structure
Product name:3-Pyridinecarboxaldehyde, 5-(1-methyl-1H-imidazol-2-yl)-
CAS No:1600303-12-5
MF:C10H9N3O
Molecular Weight:187.197961568832
CID:5869721
PubChem ID:116064388

3-Pyridinecarboxaldehyde, 5-(1-methyl-1H-imidazol-2-yl)- 化学的及び物理的性質

名前と識別子

    • 3-Pyridinecarboxaldehyde, 5-(1-methyl-1H-imidazol-2-yl)-
    • 1600303-12-5
    • 5-(1-Methyl-1H-imidazol-2-yl)pyridine-3-carbaldehyde
    • EN300-746029
    • インチ: 1S/C10H9N3O/c1-13-3-2-12-10(13)9-4-8(7-14)5-11-6-9/h2-7H,1H3
    • InChIKey: MCIBXSPLYRDYMQ-UHFFFAOYSA-N
    • SMILES: C1=NC=C(C2N(C)C=CN=2)C=C1C=O

計算された属性

  • 精确分子量: 187.074561919g/mol
  • 同位素质量: 187.074561919g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 210
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 0.1
  • トポロジー分子極性表面積: 47.8Ų

じっけんとくせい

  • 密度みつど: 1.22±0.1 g/cm3(Predicted)
  • Boiling Point: 415.3±55.0 °C(Predicted)
  • 酸度系数(pKa): 4.71±0.25(Predicted)

3-Pyridinecarboxaldehyde, 5-(1-methyl-1H-imidazol-2-yl)- Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-746029-1.0g
5-(1-methyl-1H-imidazol-2-yl)pyridine-3-carbaldehyde
1600303-12-5 95.0%
1.0g
$1057.0 2025-03-11
Enamine
EN300-746029-2.5g
5-(1-methyl-1H-imidazol-2-yl)pyridine-3-carbaldehyde
1600303-12-5 95.0%
2.5g
$2071.0 2025-03-11
Enamine
EN300-746029-10.0g
5-(1-methyl-1H-imidazol-2-yl)pyridine-3-carbaldehyde
1600303-12-5 95.0%
10.0g
$4545.0 2025-03-11
Enamine
EN300-746029-0.25g
5-(1-methyl-1H-imidazol-2-yl)pyridine-3-carbaldehyde
1600303-12-5 95.0%
0.25g
$972.0 2025-03-11
Enamine
EN300-746029-0.5g
5-(1-methyl-1H-imidazol-2-yl)pyridine-3-carbaldehyde
1600303-12-5 95.0%
0.5g
$1014.0 2025-03-11
Enamine
EN300-746029-5.0g
5-(1-methyl-1H-imidazol-2-yl)pyridine-3-carbaldehyde
1600303-12-5 95.0%
5.0g
$3065.0 2025-03-11
Enamine
EN300-746029-0.05g
5-(1-methyl-1H-imidazol-2-yl)pyridine-3-carbaldehyde
1600303-12-5 95.0%
0.05g
$888.0 2025-03-11
Enamine
EN300-746029-0.1g
5-(1-methyl-1H-imidazol-2-yl)pyridine-3-carbaldehyde
1600303-12-5 95.0%
0.1g
$930.0 2025-03-11

3-Pyridinecarboxaldehyde, 5-(1-methyl-1H-imidazol-2-yl)- 関連文献

3-Pyridinecarboxaldehyde, 5-(1-methyl-1H-imidazol-2-yl)-に関する追加情報

Introduction to 3-Pyridinecarboxaldehyde, 5-(1-methyl-1H-imidazol-2-yl) and Its Applications in Modern Chemical Biology

3-Pyridinecarboxaldehyde, 5-(1-methyl-1H-imidazol-2-yl), with the CAS number 1600303-12-5, is a versatile organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic aldehyde derivative combines the structural properties of pyridine and imidazole moieties, making it a valuable scaffold for the development of novel bioactive molecules. The compound's unique chemical profile, characterized by its reactive aldehyde group and the presence of both pyridine and imidazole rings, positions it as a key intermediate in synthetic chemistry and drug discovery.

The pyridinecarboxaldehyde core of this molecule is well-known for its ability to participate in diverse chemical reactions, including condensation reactions with various nucleophiles to form Schiff bases, which are prevalent in medicinal chemistry. The 1-methyl-1H-imidazol-2-yl substituent further enhances the compound's reactivity and binding potential, making it an attractive candidate for designing small-molecule inhibitors targeting biological macromolecules. Recent studies have highlighted the importance of such imidazole-containing derivatives in modulating enzyme activity and receptor interactions, which are critical for therapeutic intervention.

In the realm of drug discovery, 3-Pyridinecarboxaldehyde, 5-(1-methyl-1H-imidazol-2-yl) has been explored as a precursor in the synthesis of molecules with potential antimicrobial, anti-inflammatory, and anticancer properties. The combination of the pyridine ring, which is frequently found in many bioactive compounds due to its ability to form hydrogen bonds and interact with biological targets, with the imidazole moiety, known for its role in various biological processes including metal ion binding and enzyme catalysis, creates a promising structure for further derivatization.

Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and mechanistic pathways involving this compound more accurately. Molecular docking studies have suggested that derivatives of 3-Pyridinecarboxaldehyde, 5-(1-methyl-1H-imidazol-2-yl) could effectively interact with proteins involved in metabolic pathways relevant to neurological disorders. This has spurred interest in developing novel therapeutics targeting conditions such as Alzheimer's disease and Parkinson's disease, where modulation of these metabolic pathways is believed to be beneficial.

The synthesis of 3-Pyridinecarboxaldehyde, 5-(1-methyl-1H-imidazol-2-yl) involves multi-step organic transformations that highlight its synthetic utility. The introduction of the aldehyde group at the 3-position of pyridine allows for further functionalization through reductive amination or condensation with hydrazines to form hydrazones. These hydrazones can then be transformed into various heterocyclic compounds through cyclization reactions. The presence of the 1-methyl-1H-imidazol-2-yl group provides additional handles for chemical modification, enabling the creation of libraries of derivatives with tailored biological activities.

In industrial applications, this compound serves as a building block for more complex molecules used in agrochemicals and specialty chemicals. Its structural features make it suitable for designing ligands that can chelate metal ions or act as catalysts in organic transformations. For instance, metal complexes derived from 3-Pyridinecarboxaldehyde, 5-(1-methyl-1H-imidazol-2-yl) have shown promise in catalyzing cross-coupling reactions that are pivotal in synthesizing fine chemicals and pharmaceuticals.

The growing body of research on 3-Pyridinecarboxaldehyde, 5-(1-methyl-1H-imidazol-2-yl) underscores its significance as a chemical entity with broad applicability. As synthetic methodologies continue to evolve, new derivatives and applications are likely to emerge, further solidifying its role in both academic research and industrial development. The compound's unique combination of structural features makes it an indispensable tool for chemists and biologists working at the intersection of organic synthesis and drug discovery.

Future directions in the study of this molecule may include exploring its potential as an intermediate in green chemistry initiatives, where sustainable synthetic routes could minimize environmental impact while maintaining high yields and purity. Additionally, investigating its behavior under different reaction conditions could uncover novel synthetic pathways that could be exploited for large-scale production.

In conclusion,3-Pyridinecarboxaldehyde, 5-(1-methyl-1H-imidazol-2-yl) (CAS no. 1600303-12-5) represents a fascinating example of how structural diversity can lead to functional innovation. Its role as a key intermediate in pharmaceutical synthesis and its potential applications across multiple industries highlight its importance as a chemical entity worthy of continued study and development.

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